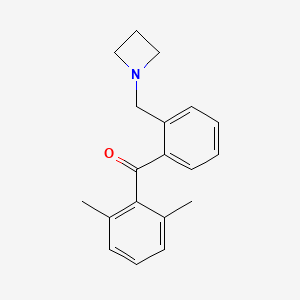

2'-Azetidinomethyl-2,6-dimethylbenzophenone

Descripción general

Descripción

2’-Azetidinomethyl-2,6-dimethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which includes two methyl groups at the 2 and 6 positions of the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-2,6-dimethylbenzophenone typically involves the following steps:

-

Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of the Azetidine Ring: : The next step involves the introduction of the azetidine ring. This can be accomplished by reacting the benzophenone core with azetidine in the presence of a suitable base such as sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2’-Azetidinomethyl-2,6-dimethylbenzophenone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2’-Azetidinomethyl-2,6-dimethylbenzophenone can undergo various types of chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

-

Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the azetidine ring.

Aplicaciones Científicas De Investigación

2’-Azetidinomethyl-2,6-dimethylbenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance.

Mecanismo De Acción

The mechanism of action of 2’-Azetidinomethyl-2,6-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2’-Aminomethyl-2,6-dimethylbenzophenone: Similar structure but with an amino group instead of an azetidine ring.

2’-Hydroxymethyl-2,6-dimethylbenzophenone: Similar structure but with a hydroxyl group instead of an azetidine ring.

2’-Methoxymethyl-2,6-dimethylbenzophenone: Similar structure but with a methoxy group instead of an azetidine ring.

Uniqueness

2’-Azetidinomethyl-2,6-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

2'-Azetidinomethyl-2,6-dimethylbenzophenone is a compound of interest due to its unique structural features, which include an azetidine ring and a benzophenone moiety. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Azetidine Ring : The azetidine ring is introduced by reacting the benzophenone core with azetidine in the presence of a base like sodium hydride in an aprotic solvent such as DMF under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The azetidine moiety may enhance its ability to interact with specific molecular targets within cancer cells.

The mechanism of action for this compound involves its interaction with specific biological targets. The unique structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of enzyme activity

- Alteration of cellular signaling pathways

Further research is necessary to fully elucidate these mechanisms and identify specific molecular targets.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against bacterial infections.

Study on Anticancer Effects

Another study focused on the anticancer effects against breast cancer cell lines (MCF-7). The compound was shown to reduce cell viability significantly after 48 hours of treatment, with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment, suggesting that the compound may trigger programmed cell death in cancer cells.

Data Summary

| Biological Activity | Tested Organisms/Cells | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant inhibition |

| Anticancer | MCF-7 (breast cancer) | 25 | Reduced viability |

| Anticancer | MCF-7 | - | Increased apoptosis |

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQUKQVHQVOEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643709 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-91-1 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.